molecular formula C6H5FN2O3 B8431884 3-fluoro-1-methyl-5-nitropyridin-2(1H)-one

3-fluoro-1-methyl-5-nitropyridin-2(1H)-one

Cat. No. B8431884
M. Wt: 172.11 g/mol
InChI Key: PNNFIKYNSLDJRC-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

To a stirred suspension of 3-fluoro-2-hydroxy-5-nitropyridine (2.03 g, 12.84 mmol) and K2CO3 (3.55 g, 25.7 mmol) in DMF (20 mL) under Ar was added MeI (1.20 mL, 19.26 mmol). The reaction mixture was stirred for 1 hr at rt, concentrated, diluted with water (100 mL), and extracted with CH2Cl2. (2×150 mL) The combined organic layers were washed with water, dried over Na2SO4 and evaporated to afford the crude title product (2.06 g, 11.97 mmol, 93% yield) as a yellow solid. tR: 2.22 min (HPLC 1); tR: 0.49 min (LC-MS 2); ESI-MS: 173 [M+H]+ (LC-MS 2).
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([OH:11])=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.[C:12]([O-])([O-])=O.[K+].[K+].CI>CN(C=O)C>[F:1][C:2]1[C:3](=[O:11])[N:4]([CH3:12])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)[N+](=O)[O-])O
Name
Quantity
3.55 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
(2×150 mL) The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(N(C=C(C1)[N+](=O)[O-])C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.97 mmol
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.